2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde
Description
2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde is a specialized organic compound featuring a benzaldehyde core linked to a 5-(trifluoromethyl)pyridyl group via a piperazine moiety. Its molecular formula is C₁₇H₁₄F₃N₃O (molecular weight: 333.31 g/mol). The trifluoromethyl (TF) group enhances metabolic stability and lipophilicity, making such compounds valuable intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or receptor antagonists. The aldehyde group provides a reactive site for further derivatization, enabling its use in constructing complex drug candidates .
Properties
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-5-6-16(21-11-14)23-9-7-22(8-10-23)15-4-2-1-3-13(15)12-24/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYINUQJLSBDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381837 | |
| Record name | 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-03-8 | |
| Record name | 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, undergoes a nucleophilic substitution reaction with piperazine to form 2-(4-[5-(trifluoromethyl)-2-pyridyl]piperazine).
Aldehyde Introduction: The intermediate is then reacted with benzaldehyde under specific conditions to introduce the aldehyde group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzoic acid.
Reduction: Formation of 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, potentially inhibiting key enzymes or signaling pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two analogs from the Kanto Reagents Catalog () and a patented morpholine derivative (). Key distinctions include:
Key Observations:
Piperazine vs.
Aldehyde Reactivity : Unlike the Kanto compound 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde , which lacks a piperazine linker, the target’s aldehyde is positioned for selective conjugation (e.g., Schiff base formation) without steric hindrance .
Trifluoromethylpyridyl Group : All compounds share this moiety, which is critical for enhancing electron-withdrawing effects and metabolic stability in drug design .
Biological Activity
The compound 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde (CAS No. 132834-58-3) is a member of the piperazine family, characterized by the presence of a trifluoromethyl group and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes implicated in various neurological disorders.
Structure and Composition
- Molecular Formula: CHFN
- Molecular Weight: 231.22 g/mol
- CAS Number: 132834-58-3
- InChI Key: BNMSJUIMZULLAS-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Hazard Classification | Danger |
| GHS Pictogram | Toxic |
Enzyme Inhibition Studies
Recent studies have focused on the compound's role as an inhibitor of prolyl-specific oligopeptidase (POP), an enzyme linked to various central nervous system disorders such as schizophrenia and Alzheimer's disease.
- IC50 Values: The compound demonstrated significant inhibitory activity with IC50 values ranging from 10.14 to 41.73 μM, indicating its potential as a therapeutic agent for neurological conditions .
Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity within the active site of POP, leading to competitive inhibition. The structural characteristics of this compound facilitate interactions that are crucial for effective enzyme inhibition .
Case Studies
- Study on POP Inhibition:
- Neuroprotective Effects:
Comparative Analysis of Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful.
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 10.14 | Competitive inhibition of POP |
| 2,4-Bis(trifluoromethyl)benzaldehyde-based thiosemicarbazones | 41.73 | Enzyme inhibition |
| Other pyridine derivatives | Varies | Various mechanisms (antioxidant, anti-inflammatory) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
